N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine
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Overview
Description
N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield the fully reduced amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine: Lacks the methoxy group at the 5-position of the indole ring.
N,N-bis(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains a chlorine atom instead of a fluorine atom on the benzyl groups.
Uniqueness
N,N-bis(4-fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is unique due to the presence of both fluorine atoms on the benzyl groups and the methoxy group on the indole ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H24F2N2O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N-bis[(4-fluorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C25H24F2N2O/c1-30-23-10-11-25-24(14-23)20(15-28-25)12-13-29(16-18-2-6-21(26)7-3-18)17-19-4-8-22(27)9-5-19/h2-11,14-15,28H,12-13,16-17H2,1H3 |
InChI Key |
GEIZSCPDIWQKDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN(CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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